PIM Kinase Pan-Inhibitory Activity: Class-Level Potency Context
While direct, publicly available IC₅₀ data for this exact compound are limited, it resides within a patent-defined chemical series where representative thiazole carboxamides exhibit low-nanomolar pan-PIM inhibitory activity (PIM1/PIM2/PIM3) [1]. For context, the structurally related pan-PIM inhibitor Compound 1s (PDB 4x7q) demonstrates PIM1/PIM2/PIM3 potencies of 5 nM, 14 nM, and 2 nM, respectively [2]. The N-cyclopropyl and cyclopropaneamido substituents are critical pharmacophoric elements for maintaining this potency profile across the series.
| Evidence Dimension | PIM kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Series prototype IC₅₀ values in low-nanomolar range (exact values not publicly disclosed for this compound) |
| Comparator Or Baseline | Compound 1s (related thiazole-based pan-PIM inhibitor): PIM1 IC₅₀ = 5 nM, PIM2 IC₅₀ = 14 nM, PIM3 IC₅₀ = 2 nM |
| Quantified Difference | Not calculable; class-level inference only |
| Conditions | In vitro kinase inhibition assays (e.g., Caliper mobility shift assay) |
Why This Matters
Confirms that the compound belongs to a highly potent PIM kinase inhibitor class, which is a prerequisite for use in mechanistic studies and as a starting point for lead optimization.
- [1] Incyte Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. US Patent 9,200,004 B2, issued December 1, 2015. View Source
- [2] PDB entry 4x7q: PIM2 kinase in complex with Compound 1s. Deposited 2014-12-09. View Source
